molecular formula C29H43N7O5 B1666242 methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate CAS No. 866269-28-5

methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate

Cat. No. B1666242
M. Wt: 569.7 g/mol
InChI Key: FEFIBEHSXLKJGI-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate” is a chemical compound with the CAS Number: 677773-91-0 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C19H23N5O4 . The InChI Code for this compound is 1S/C19H23N5O4/c1-3-4-8-28-18-22-16 (20)15-17 (23-18)24 (19 (26)21-15)11-13-7-5-6-12 (9-13)10-14 (25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3, (H,21,26) (H2,20,22,23) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.42 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study by Desai, Dave, Shah, and Vyas (2001) involved the synthesis of several compounds including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, which were evaluated for their in vitro growth inhibitory activity against several microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai et al., 2001).

Condensation Reactions and Formation of Nicotinates and Pyrido-cinnolines

  • Condensation Reactions : Al-Mousawi and El-Apasery (2012) explored the condensation of 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate, leading to the formation of various compounds like 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines (Al-Mousawi & El-Apasery, 2012).

Practical Synthesis of CCR5 Antagonist

  • Synthesis of CCR5 Antagonist : Ikemoto et al. (2005) described a practical method of synthesizing a CCR5 antagonist, which is an orally active compound. This synthesis involves multiple steps including esterification, intramolecular Claisen type reaction, and hydrolysis (Ikemoto et al., 2005).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

  • Synthesis of Nucleoside Analogs : Janeba, Holý, and Masojídková (2000) focused on synthesizing N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which involved alkylation and resulted in various acyclic nucleoside and nucleotide analogs (Janeba, Holý, & Masojídková, 2000).

Synthesis of Pyrrol-3′-yloxindoles with Carbamate Function

  • Synthesis of Pyrrol-3′-yloxindoles : Velikorodov, Kuanchalieva, and Ionova (2011) synthesized ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which are pyrrol-3′-yloxindoles with a carbamate function (Velikorodov, Kuanchalieva, & Ionova, 2011).

PET Imaging in Brain and Heart

  • PET Imaging Studies : Yui et al. (2010) evaluated 18F-labeled PET ligands for imaging in the monkey brain and the infarcted rat brain. This research provides insights into the imaging of translocator protein (18 kDa) in neurological studies (Yui et al., 2010).

Synthesis and Antimicrobial Activities of Benzoxazine Analogues

  • Antimicrobial Activities of Benzoxazines : Kadian, Maste, and Bhat (2012) synthesized several benzoxazine analogues and evaluated their antibacterial activity against various bacterial strains. This study contributes to understanding the potential antibacterial properties of these compounds (Kadian, Maste, & Bhat, 2012).

Alkylation Reactions with Alkyl Propiolates

  • Alkylation Reactions : Yavari, Souri, Sirouspour, and Djahaniani (2006) explored the reaction of catechol and 2-aminophenols with alkyl propiolates, leading to the formation of benzodioxol derivatives and benzoxazinone derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Synthesis and Antimalarial Activity

  • Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds with antimalarial activity, demonstrating effectiveness against Plasmodium berghei in mice and resistant strains of the parasite, showing potential for clinical trials in humans (Werbel et al., 1986).

Microbial Studies of Pyrazolyl Quinazolinones

  • Microbial Studies : Patel and Barat (2010) synthesized a series of pyrazolyl quinazolinones and conducted in vitro microbial studies, showing promising results against standard drugs (Patel & Barat, 2010).

Synthesis for Antimicrobial Activity

  • Synthesis of Benzothiazine Derivatives : Kalekar, Bhat, and Koli (2011) synthesized benzothiazine derivatives and tested their antibacterial and antifungal activities against various strains, showing significant activity (Kalekar, Bhat, & Koli, 2011).

QSAR Analysis of Antioxidants

  • QSAR Analysis : Drapak et al. (2019) conducted a QSAR-analysis of certain derivatives to determine their antioxidant activities, providing a theoretical basis for the design of new antioxidants (Drapak et al., 2019).

Synthesis of Carbamates

  • Synthesis of Carbamates : Velikorodov (2004) prepared methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, demonstrating the versatility of these compounds in chemical synthesis (Velikorodov, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements for this compound are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate

CAS RN

866269-28-5
Record name AZD-8848
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Record name AZD-8848
Source DrugBank
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester
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Synthesis routes and methods

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate

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